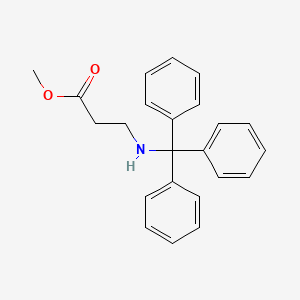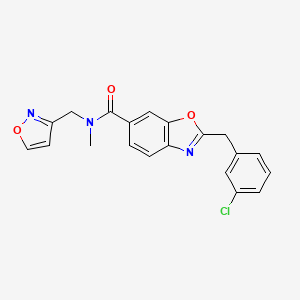![molecular formula C16H25NO B5013937 2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol](/img/structure/B5013937.png)
2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various central nervous system (CNS) disorders, including anxiety, depression, schizophrenia, and drug addiction.
Wirkmechanismus
2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol acts as a selective antagonist of the mGluR5 receptor subtype. The mGluR5 receptor is a G-protein-coupled receptor that is involved in the regulation of synaptic transmission and plasticity. This compound binds to the allosteric site of the mGluR5 receptor, preventing the receptor from activating downstream signaling pathways. This results in a reduction in excitatory neurotransmission and a decrease in the release of dopamine, which is implicated in the pathophysiology of various CNS disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound reduces glutamate release in the prefrontal cortex and hippocampus, which are brain regions implicated in the pathophysiology of anxiety, depression, and schizophrenia. This compound has also been shown to reduce the release of dopamine in the nucleus accumbens, which is involved in the reward pathway and drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol has several advantages for lab experiments. It has high selectivity for the mGluR5 receptor subtype, which makes it a useful tool for studying the role of this receptor in various CNS disorders. Additionally, this compound has good oral bioavailability and a long half-life, which makes it suitable for in vivo studies. However, this compound has several limitations as well. It has low solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, this compound has low brain penetration, which can limit its effectiveness in certain CNS disorders.
Zukünftige Richtungen
There are several future directions for research on 2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol. One area of interest is the potential therapeutic applications of this compound in various CNS disorders. Studies are ongoing to investigate the efficacy of this compound in animal models of anxiety, depression, schizophrenia, and drug addiction. Another area of interest is the development of novel allosteric modulators of the mGluR5 receptor, which may have improved pharmacological properties compared to this compound. Additionally, studies are ongoing to investigate the role of the mGluR5 receptor in various CNS disorders, which may lead to the development of new therapeutic targets.
Synthesemethoden
The synthesis of 2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 4-methylcyclohexanone with methylamine to form 4-methylcyclohexylamine. The second step involves the reaction of 4-methylcyclohexylamine with benzaldehyde to form the final product, this compound. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol has been extensively studied for its potential therapeutic applications in various CNS disorders. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
2-[methyl-(4-methylcyclohexyl)amino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13-8-10-15(11-9-13)17(2)12-16(18)14-6-4-3-5-7-14/h3-7,13,15-16,18H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAPKSFVEDIDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-phenoxybutyl)amino]ethanol](/img/structure/B5013854.png)
![2-amino-4-(3-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5013855.png)


![1-(4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine](/img/structure/B5013882.png)
![N-(4-methoxyphenyl)-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5013891.png)
![6-bromo-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5013899.png)
![8-{[4-(4-nitrophenyl)-1-piperazinyl]sulfonyl}quinoline](/img/structure/B5013907.png)
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5013914.png)
![N-[(3,5-dimethyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5013917.png)
![3-[(4-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B5013921.png)
![[1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5013935.png)
![diethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5013943.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5013950.png)